molecular formula C9H5FN2O3 B6227622 6-fluoro-8-nitroquinolin-3-ol CAS No. 1386998-10-2

6-fluoro-8-nitroquinolin-3-ol

Cat. No.: B6227622
CAS No.: 1386998-10-2
M. Wt: 208.1
InChI Key:
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Description

6-fluoro-8-nitroquinolin-3-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-8-nitroquinolin-3-ol typically involves the introduction of fluorine and nitro groups into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion, followed by nitration. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the substitution and nitration reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-8-nitroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-8-nitroquinolin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-fluoro-8-nitroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and nitro groups enhance its binding affinity and specificity towards these targets. For example, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Properties

CAS No.

1386998-10-2

Molecular Formula

C9H5FN2O3

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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